7-(2-Cyanoethyl)guanine
Overview
Description
7-(2-Cyanoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the addition of a cyanoethyl group at the seventh position of the guanine molecule. It is of particular interest in the field of chemical biology due to its potential interactions with DNA and its implications in carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Cyanoethyl)guanine typically involves the reaction of deoxyguanosine with 2-(N-carbethoxy-N-nitrosamino)propionitrile. This reaction is carried out under controlled conditions to ensure the selective addition of the cyanoethyl group at the seventh position of the guanine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-(2-Cyanoethyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The cyanoethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce a variety of substituted guanine compounds .
Scientific Research Applications
7-(2-Cyanoethyl)guanine has several applications in scientific research:
Chemistry: It is used as a marker for studying the reaction of acrylonitrile and other carcinogens with DNA.
Biology: The compound helps in understanding the mechanisms of DNA damage and repair.
Medicine: Research on this compound contributes to the development of cancer therapies by elucidating the pathways of carcinogenesis.
Industry: It is used in the production of certain polymers and as a research tool in the study of nucleic acid interactions
Mechanism of Action
The mechanism by which 7-(2-Cyanoethyl)guanine exerts its effects involves its interaction with DNA. The cyanoethyl group can form adducts with DNA, leading to structural changes that may result in mutations or other genetic alterations. These interactions are crucial in understanding the compound’s role in carcinogenesis and its potential as a therapeutic target .
Comparison with Similar Compounds
O6-(2-Cyanoethyl)guanine: Another derivative of guanine with a cyanoethyl group at the sixth position.
8-Bromo-2’-deoxyguanosine: A modified guanine used in the study of DNA structure and repair.
Uniqueness: 7-(2-Cyanoethyl)guanine is unique due to its specific positioning of the cyanoethyl group, which influences its interaction with DNA differently compared to other derivatives. This unique positioning makes it a valuable tool in studying specific types of DNA damage and repair mechanisms .
Properties
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-14-4-11-6-5(14)7(15)13-8(10)12-6/h4H,1,3H2,(H3,10,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRRCAUSYFSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC#N)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143045 | |
Record name | 7-(2-Cyanoethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100234-52-4 | |
Record name | 7-(2-Cyanoethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2-Cyanoethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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